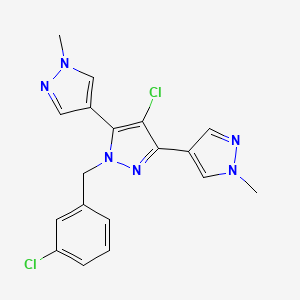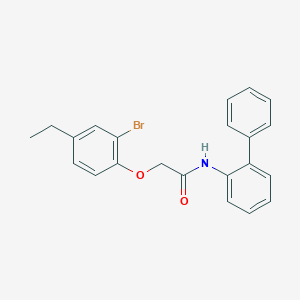![molecular formula C17H19NO3 B4774414 1-(5-methyl-2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one](/img/structure/B4774414.png)
1-(5-methyl-2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one
Vue d'ensemble
Description
1-(5-methyl-2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one, also known as MPPA, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. MPPA is a derivative of chalcone, a naturally occurring compound found in many plants, and has been synthesized using a variety of methods.
Mécanisme D'action
The mechanism of action of 1-(5-methyl-2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one is not fully understood, but it is thought to involve the inhibition of various cellular pathways involved in cancer growth, inflammation, and oxidative stress. 1-(5-methyl-2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival, as well as the NF-κB signaling pathway, which is involved in inflammation and immune response. 1-(5-methyl-2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has also been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which may help to reduce oxidative stress and prevent cellular damage.
Biochemical and Physiological Effects
1-(5-methyl-2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, the prevention of oxidative stress, and the inhibition of bacterial growth. In animal models, 1-(5-methyl-2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has been shown to reduce tumor growth and increase survival rates in cancer models. 1-(5-methyl-2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has also been shown to reduce inflammation in animal models of arthritis and colitis. In addition, 1-(5-methyl-2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has been shown to increase antioxidant enzyme expression and reduce oxidative stress in animal models of diabetes and neurodegenerative diseases. Finally, 1-(5-methyl-2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
1-(5-methyl-2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has several advantages for use in lab experiments, including its low toxicity, high stability, and ease of synthesis. 1-(5-methyl-2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has been shown to have low toxicity in animal models, indicating that it may be safe for use in humans. In addition, 1-(5-methyl-2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one is stable under various conditions, making it easy to store and transport. Finally, 1-(5-methyl-2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one can be synthesized using a variety of methods, making it readily available for use in lab experiments.
However, there are also some limitations to the use of 1-(5-methyl-2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one in lab experiments. One limitation is that 1-(5-methyl-2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has poor solubility in water, which may limit its use in certain experiments. In addition, 1-(5-methyl-2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has not been extensively studied in humans, so its safety and efficacy in humans are not yet known.
Orientations Futures
For 1-(5-methyl-2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one research include the development of new cancer treatments, investigation of its potential use in neurodegenerative diseases, and development of new antibiotics.
Applications De Recherche Scientifique
1-(5-methyl-2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has been studied for its potential use in various scientific research applications, including cancer treatment, anti-inflammatory activity, antioxidant activity, and antimicrobial activity. In cancer treatment, 1-(5-methyl-2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 1-(5-methyl-2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and reducing inflammation in animal models. In addition, 1-(5-methyl-2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has been shown to have antioxidant activity, which may be beneficial in reducing oxidative stress and preventing cellular damage. Finally, 1-(5-methyl-2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has been shown to have antimicrobial activity against various bacterial strains, which may have potential applications in the development of new antibiotics.
Propriétés
IUPAC Name |
(E)-1-(5-methylfuran-2-yl)-3-(4-propoxyanilino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-3-12-20-15-7-5-14(6-8-15)18-11-10-16(19)17-9-4-13(2)21-17/h4-11,18H,3,12H2,1-2H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUVVCRSJIXRPN-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC=CC(=O)C2=CC=C(O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)N/C=C/C(=O)C2=CC=C(O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(5-methylfuran-2-yl)-3-(4-propoxyanilino)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4774331.png)
![3-(2-hydroxy-5-methylphenyl)-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4774342.png)

![N'-{5-chloro-2-[(2,6-dichlorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide](/img/structure/B4774348.png)
![N-(2,4-dimethoxyphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4774356.png)
![N-(cyclohexylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4774364.png)

![1-(4-fluorophenyl)-2-{[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone](/img/structure/B4774378.png)
![4-(difluoromethyl)-3-methyl-6-(4-methylphenyl)-1-propyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4774404.png)
![1-butyl-7-cyclopropyl-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4774405.png)
![2-{1-cyclohexyl-4-[1-(2,3-dimethylphenyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B4774406.png)
![N-[3-(dimethylamino)propyl]-N'-(2-methylphenyl)thiourea](/img/structure/B4774421.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4774427.png)
![2-(4-formyl-2-methoxyphenoxy)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4774430.png)